
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6BrN3 and a molecular weight of 200.04 g/mol . It is characterized by the presence of a bromo-substituted pyrazole ring attached to a propanenitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-bromo-1H-pyrazole with 3-chloropropanenitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation Reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is primarily utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromo and nitrile functional groups enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations that lead to more complex organic structures.
Table 1: Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reaction with nucleophiles to replace bromine | Various substituted pyrazoles |
Coupling Reactions | Formation of C-C bonds with other organic compounds | Aryl or alkenyl derivatives |
Cyclization | Formation of cyclic compounds through intramolecular reactions | Pyrazole-based heterocycles |
Biological Applications
Enzyme Inhibition and Receptor Modulation
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound's ability to interact with specific molecular targets makes it valuable for studying various biological pathways and disease mechanisms.
Case Study: Janus Kinase Inhibition
A notable application involves its role as an intermediate in the synthesis of Janus kinase inhibitors. These inhibitors are crucial in treating diseases related to immune response and inflammation. Research has shown that derivatives of this compound can effectively modulate the activity of Janus kinases, which are involved in numerous signaling pathways related to cell growth and differentiation .
Medicinal Chemistry
Therapeutic Potential
The compound is being explored for its therapeutic applications, particularly in drug design targeting specific enzymes or receptors associated with various diseases. Its structural properties allow it to be modified to enhance efficacy and selectivity.
Table 2: Therapeutic Applications of this compound
Disease Area | Mechanism of Action | References |
---|---|---|
Cancer | Inhibition of oncogenic kinases | |
Autoimmune Disorders | Modulation of immune signaling pathways | |
Infectious Diseases | Development of antimicrobial agents |
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used to produce specialty chemicals with tailored properties. Its versatility allows it to be incorporated into formulations that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo group and the nitrile group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The pyrazole ring provides a stable scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile include:
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: This compound has a bromo group at the 4-position of the pyrazole ring instead of the 3-position.
3-(3-chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a chloro group instead of a bromo group at the 3-position of the pyrazole ring.
3-(3-bromo-1H-pyrazol-1-yl)butanenitrile: This compound has an additional methylene group in the propanenitrile chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromo group and a nitrile group, which confer distinct reactivity and binding properties .
Biological Activity
3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, with the CAS number 1289266-59-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H6BrN3
- Molecular Weight : 200.04 g/mol
- Structural Features : The compound contains a brominated pyrazole ring attached to a propanenitrile moiety, which may influence its biological interactions and pharmacological effects .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition. It has been noted for its potential as a Janus kinase (JAK) inhibitor, which plays a crucial role in various signaling pathways related to cell proliferation and immune responses .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit JAKs, leading to reduced activity in pathways associated with inflammation and cancer progression.
- Cellular Effects : By modulating JAK activity, it can influence cytokine signaling, potentially impacting immune response and tumor growth.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, JAK inhibitors are known to be effective in treating hematological malignancies and solid tumors by interrupting the signaling pathways that promote cancer cell survival and proliferation .
Case Studies
- Inhibition of JAK Activity : A study demonstrated that derivatives of pyrazole effectively inhibited JAK enzymes, leading to decreased cell proliferation in cancer models. This indicates that this compound could share similar inhibitory effects .
- Cytotoxicity Testing : Preliminary cytotoxicity assays have suggested that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-(3-bromopyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLFRSYRAFGCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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